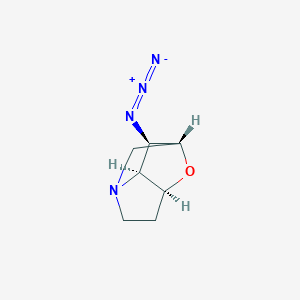
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is a complex organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The structure of this compound includes a hexahydro-1H-1,6-epoxypyrrolizine ring system, which is a bicyclic structure containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Epoxypyrrolizine Ring: The initial step involves the formation of the hexahydro-1H-1,6-epoxypyrrolizine ring system through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the intermediate compound with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), halides, hydroxides
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amine derivatives
Substitution: Halide or hydroxide substituted products
Applications De Recherche Scientifique
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with native biochemical processes.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine involves its ability to undergo selective chemical reactions with specific molecular targets. The azido group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(1S,4aS,6S,7R,7aS)-7-(Acetyloxymethyl)-6,7-dihydroxy-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate
- Inonotin D
Uniqueness
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may lack the azido functionality and, consequently, the ability to participate in click chemistry reactions.
Propriétés
Formule moléculaire |
C7H10N4O |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(1R,3S,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4-,5+,6-,7+/m0/s1 |
Clé InChI |
DBHRKAFVWRKTKR-BNHYGAARSA-N |
SMILES isomérique |
C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N=[N+]=[N-] |
SMILES canonique |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


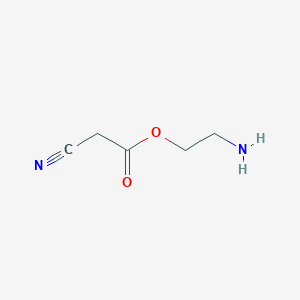
![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
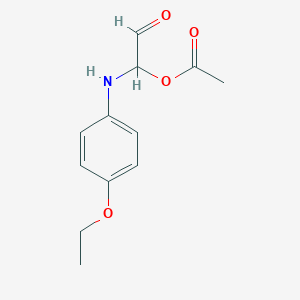
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
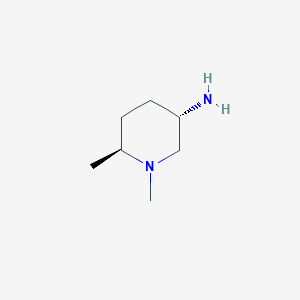
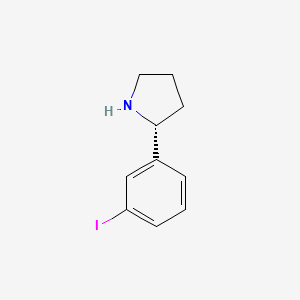
![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)


